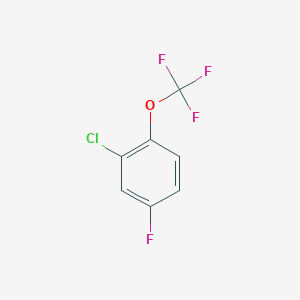![molecular formula C11H21ClN2O2 B3101865 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 1403676-97-0](/img/structure/B3101865.png)
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Overview
Description
Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .
Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O2 . The structure includes a bicyclic system with a six-membered ring and a five-membered ring. The six-membered ring adopts a chair conformation .Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value is 1.1 , which is a measure of the compound’s lipophilicity.Scientific Research Applications
Asymmetric Synthesis Applications : One study highlights the use of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride in asymmetric synthesis. It demonstrates the process of ring-closing iodoamination for creating 8-azabicyclo[3.2.1]octane scaffolds, which are then elaborated to access compounds like (+)-pseudococaine hydrochloride (Brock et al., 2012).
Molecular Structure and Synthesis : Another research focuses on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, related to this compound. This compound, a cyclic amino acid ester, was synthesized and characterized using NMR spectroscopy and mass spectrometry, revealing its molecular structure through X-ray diffraction analysis (Moriguchi et al., 2014).
Derivatives Synthesis and Pharmacological Applications : There's a study from 1978 that describes the synthesis of 3,8-diazabicyclo [3.2.1] octane derivatives. These derivatives were structurally related to propoxyphene, a narcotic analgesic. Some pharmacological data of these compounds are reported, but it should be noted that this research is quite dated (Ocelli, Fontanella, & Diena, 1978).
Chemo- and Stereoselective Catalysis : A 1999 study utilized this compound for chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions. This process was instrumental in synthesizing highly functionalized cyclopentanes (Yakura et al., 1999).
Crystallographic Studies : A study conducted in 2005 focused on the crystallographic characterization of geometry changes in 2-tert-Butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes upon electron loss. This study is crucial for understanding the structural dynamics of related compounds (Nelsen, Konradsson, Ismagilov, & Guzei, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of tert-Butyl 3,8-diazabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.
Biochemical Pathways
The compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines , which are known to suppress toxic endoplasmic reticulum stress
Result of Action
Its use in the synthesis of compounds for suppressing toxic endoplasmic reticulum stress suggests that it may have a role in cellular stress response pathways.
properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



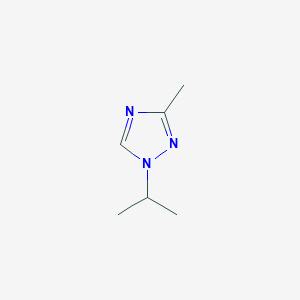
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B3101802.png)
![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)


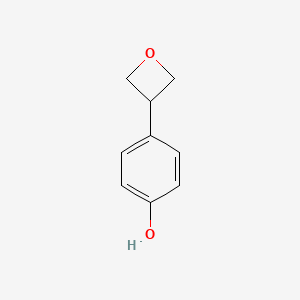



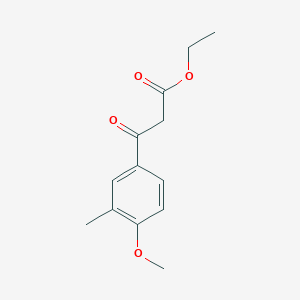
acetate](/img/structure/B3101880.png)
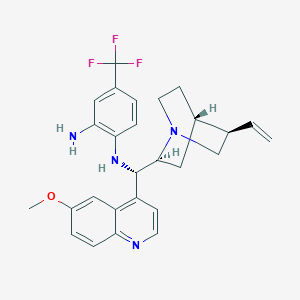
![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)
